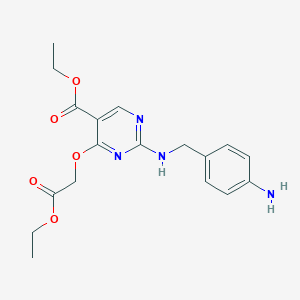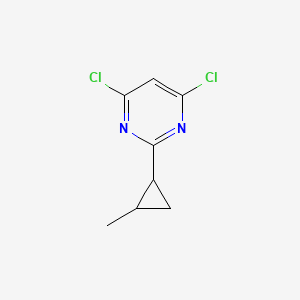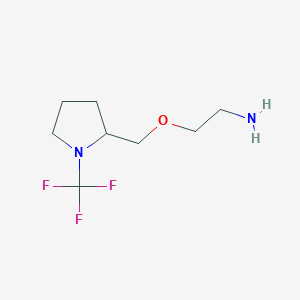
2-Methyl-6-oxopiperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-oxopiperidine-1-carbaldehyde is a heterocyclic organic compound with a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-oxopiperidine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpiperidine with an oxidizing agent to introduce the oxo group at the 6-position, followed by formylation to introduce the aldehyde group at the 1-position. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-oxopiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products:
Oxidation: 2-Methyl-6-oxopiperidine-1-carboxylic acid.
Reduction: 2-Methyl-6-oxopiperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-oxopiperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-oxopiperidine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The piperidine ring structure also allows for interactions with specific receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
4-Pyridinecarboxaldehyde: Another heterocyclic aldehyde with a pyridine ring structure.
6-Methyl-2-oxo-quinoline-3-carbaldehyde: A quinoline derivative with similar functional groups.
Comparison: 2-Methyl-6-oxopiperidine-1-carbaldehyde is unique due to its piperidine ring structure, which imparts different chemical reactivity and biological activity compared to pyridine and quinoline derivatives. The presence of both an oxo group and an aldehyde group in the piperidine ring makes it a versatile intermediate for various synthetic applications.
Propiedades
Número CAS |
72374-50-6 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-methyl-6-oxopiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-6-3-2-4-7(10)8(6)5-9/h5-6H,2-4H2,1H3 |
Clave InChI |
GZPUNLLJEALHEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=O)N1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)



![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)


![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)




